An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. While this compound is not extensively documented in publicly available literature, this paper outlines a feasible synthetic route, predicts its key physicochemical properties, and discusses its potential as a valuable building block for novel therapeutics, based on established principles of organic chemistry and the known bioisosteric effects of the cyclopropyl group.
Introduction: The Promise of a Novel Scaffold
5-Cyclopropoxy-2-nitropyridine (C8H8N2O3) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous FDA-approved drugs.[1] The presence of a nitro group, a strong electron-withdrawing group, and a cyclopropoxy moiety, a unique bioisostere, suggests its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.[2][3] The cyclopropyl group, in particular, has garnered significant attention in drug design for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5]
Molecular Profile
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key molecular identifiers for 5-Cyclopropoxy-2-nitropyridine are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 5-(cyclopropyloxy)-2-nitropyridine |
| CAS Number | Not available |
Proposed Synthesis: A Pathway from a Readily Available Precursor
A practical and efficient synthesis of 5-Cyclopropoxy-2-nitropyridine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This proposed pathway utilizes the commercially available and well-characterized starting material, 5-chloro-2-nitropyridine.
Synthetic Workflow
The proposed synthesis involves the displacement of the chloro group from 5-chloro-2-nitropyridine with a cyclopropoxide nucleophile. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Caption: Proposed synthetic workflow for 5-Cyclopropoxy-2-nitropyridine.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Cyclopropanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Sodium Cyclopropoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopropoxide, add a solution of 5-chloro-2-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 5-Cyclopropoxy-2-nitropyridine.
Characterization and Physicochemical Properties
The successful synthesis of 5-Cyclopropoxy-2-nitropyridine would be confirmed through a suite of analytical techniques. The predicted physicochemical properties, based on its structure, are crucial for its handling and application.
| Parameter | Predicted Value/Technique | Rationale |
| Appearance | Crystalline solid | Based on the parent compound, 5-chloro-2-nitropyridine.[7] |
| Melting Point | >100 °C | Expected to be a solid with a defined melting point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for a moderately polar organic compound. |
| 1H NMR | Characteristic signals for the pyridine and cyclopropyl protons. | To confirm the presence and connectivity of the structural motifs. |
| 13C NMR | Resonances corresponding to the eight carbon atoms in the molecule. | To further validate the carbon skeleton. |
| Mass Spectrometry | [M+H]+ = 181.0557 | For confirmation of the molecular weight. |
| Infrared (IR) Spectroscopy | Strong absorbances for the N-O stretching of the nitro group. | To identify the key functional groups. |
Potential Applications in Drug Discovery
The unique combination of a nitropyridine scaffold and a cyclopropoxy group positions 5-Cyclopropoxy-2-nitropyridine as a promising building block in medicinal chemistry.
The Role of the Cyclopropyl Group
The incorporation of a cyclopropyl moiety can confer several advantageous properties to a drug candidate:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]
-
Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[4][5]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune lipophilicity and other properties to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]
The Versatility of the Nitropyridine Scaffold
The nitropyridine core is a versatile platform for further chemical modifications:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as amidation, sulfonylation, or reductive amination. This opens up a vast chemical space for the synthesis of compound libraries.
-
Nucleophilic Substitution: The nitro group activates the pyridine ring for further nucleophilic substitutions, allowing for the introduction of additional diversity elements.[2]
The combination of these features makes 5-Cyclopropoxy-2-nitropyridine a valuable starting point for the synthesis of novel compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][8]
Safety and Handling
While specific safety data for 5-Cyclopropoxy-2-nitropyridine is not available, it is prudent to handle this compound with the same precautions as its precursor, 5-chloro-2-nitropyridine, and other nitropyridine derivatives.
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[9][10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting material, 5-chloro-2-nitropyridine.[9][10][11]
Conclusion
5-Cyclopropoxy-2-nitropyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a feasible synthetic route, predicted its key physicochemical properties, and highlighted its potential applications based on sound chemical principles and the known benefits of its constituent functional groups. As the demand for novel chemical scaffolds continues to grow, compounds like 5-Cyclopropoxy-2-nitropyridine offer a valuable starting point for the design and synthesis of the next generation of therapeutics.
References
-
PubChem. 5-Chloro-2-nitropyridine. [Link]
-
PubChem. 5-Nitropyridine-2-thiol. [Link]
-
PubChem. 2-Chloro-5-nitropyridine. [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
PubChem. 2'-Nitroacetanilide. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
- Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
-
PubChem. 2-Acetamido-5-nitropyridine. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chempanda.com [chempanda.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-nitropyridine 97 52092-47-4 [sigmaaldrich.com]
- 7. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. echemi.com [echemi.com]
